6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
6-methyl-N-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-5-6-13-16-11(9-18(13)8-10)14(19)17-12-4-2-3-7-15-12/h2-9H,1H3,(H,15,17,19) |
InChI Key |
UNPGKMLPGOWBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically begins with commercially available 5-substituted-2-aminopyridines, which are converted into imidazo[1,2-a]pyridine aldehydes. These intermediates undergo subsequent functionalization, including Knoevenagel condensation and catalytic reductions, followed by amide formation through palladium-catalyzed carbonylation or other amide-coupling techniques.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | Cyclization to Imidazo[1,2-a]pyridine Aldehyde | Starting from 5-substituted-2-aminopyridines | Formation of the imidazo[1,2-a]pyridine core with aldehyde functionality at position 2 | High yield reported (Kazmierczak et al., 2017) |
| 2 | Knoevenagel Condensation | Trialkyl phosphonocarboxylate, TiCl4, triethylamine | Condensation at aldehyde to introduce phosphonocarboxylate moiety | Moderate to good yields (Kazmierczak et al., 2017) |
| 3 | Reduction | NaBH4, NiCl2·6H2O in MeOH | Reduction of intermediate to corresponding alcohol or amine derivatives | Yields range 48–87% (Kazmierczak et al., 2017) |
| 4 | Protection (if necessary) | Boc2O for amine protection | Protection of amine groups to prevent side reactions during further steps | Used in multi-step sequences (Ouvry et al., 2016) |
| 5 | Fluorination (optional) | N-fluorobenzenesulfonimide (NFSI), NaH | Introduction of fluorine substituents at C6 position | Selective fluorination achieved (Ouvry et al., 2016) |
| 6 | Conversion of nitrile to amide | H2O2 in EtOH | Transformation of nitrile substituent to carboxamide | Applied to specific fluorinated derivatives (Ouvry et al., 2016) |
| 7 | Pd-Catalyzed Aminocarbonylation | Pd catalyst immobilized on supported ionic liquid phase, amines, CO | Introduction of carboxamide moiety at position 6 via carbonylation of 6-iodo derivatives | Good to excellent selectivity and recyclability (Štěpnička et al., 2024) |
| 8 | Amide Coupling | EDCI, HOBt, triethylamine, 3-hydroxyazetidine | Coupling of carboxylic acid intermediate with amines to form carboxamide | High yield, mild conditions (Patent WO2018008929A1) |
Detailed Mechanistic Insights
Pd-Catalyzed Aminocarbonylation: This method employs a recyclable palladium catalyst immobilized on a supported ionic liquid phase decorated with pyridinium ions, enabling efficient conversion of 6-iodoimidazo[1,2-a]pyridine derivatives into the corresponding carboxamides. The process can be fine-tuned to favor mono- or double carbonylation products depending on amine nucleophiles and reaction conditions. This heterogeneous catalysis approach offers excellent catalyst recyclability with minimal palladium leaching, an important consideration for sustainable synthesis.
Knoevenagel Condensation and Reduction: The initial formation of the imidazo[1,2-a]pyridine core with aldehyde functionality allows for Knoevenagel condensation with trialkyl phosphonocarboxylates in the presence of TiCl4 and triethylamine. Subsequent reduction with sodium borohydride and nickel chloride hexahydrate yields intermediates that can be further functionalized. This sequence is well-established and provides good yields of key intermediates.
Fluorination and Amide Formation: Selective fluorination at the C6 position using N-fluorobenzenesulfonimide and sodium hydride introduces fluorine substituents that can be further transformed. For example, nitrile groups at C6 can be converted into amides using hydrogen peroxide in ethanol, expanding the functional diversity of the molecule.
Amide Coupling via Carbodiimide Chemistry: The coupling of carboxylic acid intermediates with amines such as 3-hydroxyazetidine is efficiently achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide chloride (EDCI) and 1-hydroxy-benzotriazole hydrate (HOBt) under mild conditions. This method ensures high purity and yield of the target carboxamide.
Comparative Analysis of Preparation Methods
Summary of Research Results and Data
The Knoevenagel condensation step with trialkyl phosphonocarboxylates proceeds efficiently under TiCl4 and triethylamine catalysis, providing key intermediates for further elaboration.
Reduction with NaBH4/NiCl2·6H2O is effective in converting aldehyde intermediates to alcohols or amines with yields ranging from 48% to 87% depending on the substrate.
The Pd-catalyzed carbonylation technique introduces the carboxamide moiety directly at position 6 with high selectivity and catalyst recyclability, a significant advancement over traditional homogeneous catalysis.
The amide coupling reaction using EDCI and HOBt with 3-hydroxyazetidine proceeds under mild conditions, yielding the final carboxamide compound in high purity and yield (85% reported).
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . The compound’s ability to bind to DNA and RNA also contributes to its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Structure-Activity Relationship (SAR) Insights
Position 6 Substitutions: Methyl (target compound): Likely improves metabolic stability compared to halogenated analogs (e.g., 6-chloro in ). Pyridyl (cpd 3): Critical for Nurr1 activation, as seen in EC50 values .
Position 2 Carboxamide Modifications: Pyridin-2-yl (target compound): May facilitate π-π stacking with aromatic residues in target proteins. Indolyl (cpd 28): Introduces hydrogen-bonding capability, enhancing cytotoxicity in cancer models .
Additional Functional Groups :
Biological Activity
6-Methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H10N4O
- Molecular Weight : 226.24 g/mol
- CAS Number : 1019-89-2
Pharmacological Activities
The imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry. The following table summarizes key pharmacological properties associated with this compound:
| Activity | Description |
|---|---|
| Anticancer | Targets various cancer cell lines, demonstrating cytotoxic effects. |
| Antimicrobial | Exhibits activity against multiple bacterial strains and fungi. |
| Antitubercular | Effective against Mycobacterium tuberculosis, including MDR and XDR strains. |
| CNS Activity | Acts on GABAA receptors, showing potential for treating sleep disorders and anxiety. |
| Anti-inflammatory | Reduces inflammation in various models, indicating potential for inflammatory diseases. |
Structure-Activity Relationship (SAR)
Research has shown that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the pyridine ring can enhance or diminish activity.
- Ring Size and Composition : Variations in the cyclic structures attached to the amide nitrogen impact the compound's potency and selectivity.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and bioavailability.
Antitubercular Activity
A recent study evaluated the anti-tuberculosis properties of imidazo[1,2-a]pyridine derivatives. Compounds were tested against the H37Rv strain of Mycobacterium tuberculosis, revealing Minimum Inhibitory Concentrations (MIC) as low as 0.10 μM for some derivatives. Notably, compounds showed promising activity against multidrug-resistant strains with MIC values ranging from 0.05 to 1.5 μM .
Anticancer Properties
In vitro studies demonstrated that 6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for 6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide?
The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. A widely used method employs a one-pot three-component reaction starting from aryl ketones, 2-amino-N-heterocycles (e.g., 2-aminopyridine), and dimethyl sulfoxide (DMSO) as a methylene donor. Potassium persulfate (K₂S₂O₈) and catalytic iodine (I₂) are key reagents for cyclization . For industrial scalability, continuous flow reactors or automated platforms are recommended to optimize yields (up to 91.6%) and reduce by-products .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Characterization relies on:
Q. What are the primary biological activities associated with this compound?
The compound exhibits antimicrobial, antiviral, and anticancer properties. For instance, it inhibits cancer cell proliferation (e.g., IC₅₀ values in the low micromolar range) by targeting enzymes involved in DNA replication or protein synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies include:
- Temperature control : Maintaining 50–55°C during condensation steps minimizes side reactions .
- Catalyst tuning : Substituting iodine with Lewis acids (e.g., FeCl₃) may enhance cyclization efficiency .
- Solvent selection : Replacing acetic acid with polar aprotic solvents (e.g., DMF) improves solubility of intermediates .
Q. What analytical challenges arise in resolving structural isomers or by-products during synthesis?
Common challenges include:
- Regioisomer formation : Positional isomerism (e.g., substitution at pyridine vs. imidazo ring) can occur. Resolution requires chiral HPLC or crystallization in ethanol/water mixtures .
- By-product identification : Use LC-MS/MS to detect low-abundance impurities (e.g., oxidation products from residual KMnO₄) .
Q. How does the substitution pattern influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Methyl groups : The 6-methyl substituent enhances lipophilicity, improving membrane permeability .
- Pyridin-2-yl moiety : The N-pyridinyl group is critical for binding to kinase targets (e.g., CDK inhibitors) .
Modifications at the acetamide position (e.g., N,N-dimethyl vs. N-benzyl) alter selectivity for microbial vs. cancer targets .
Q. What methodologies are suitable for studying its mechanism of action in cancer models?
- Kinase inhibition assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR) .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death in treated cancer lines .
- Transcriptomics : RNA-seq identifies downstream pathways (e.g., p53 activation) .
Methodological Considerations
Q. How to address discrepancies in reported biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
